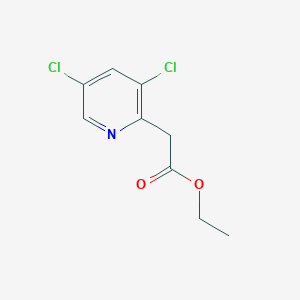

Ethyl 3,5-dichloro-2-pyridineacetate

Description

Significance of Pyridine (B92270) Derivatives in Organic and Medicinal Chemistry Research

Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, is a fundamental structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. acints.com Its unique electronic properties and the ability of the nitrogen atom to act as a hydrogen bond acceptor make the pyridine scaffold a "privileged" structure in drug discovery. researchgate.net Pyridine derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.

In organic synthesis, functionalized pyridines are versatile building blocks. The nitrogen atom and any substituents on the ring influence its reactivity, allowing for a variety of chemical transformations to build complex molecular architectures. They are integral to the synthesis of numerous commercial drugs, such as omeprazole, isoniazid, and pyridostigmine. researchgate.net

Scope and Research Focus on Ethyl 3,5-dichloro-2-pyridineacetate

Specific, in-depth research focused solely on this compound is not extensively documented in available scientific literature. Its existence is noted, often in comparison to more widely studied isomers like Ethyl 2-(3,5-dichloropyridin-4-yl)acetate. The research focus on such compounds is typically on their utility as intermediates. The presence of reactive sites—the two chlorine atoms and the ester group—allows for further chemical modification.

The chlorine atoms on the pyridine ring can be displaced through nucleophilic aromatic substitution reactions, and the ester group can undergo hydrolysis, amidation, or transesterification. These transformations would allow chemists to attach different functional groups and build more elaborate molecules. It is plausible that this compound serves as a precursor in synthetic pathways targeting novel bioactive compounds, although specific examples are not readily found.

Table 1: General Chemical Properties

| Property | Data |

|---|---|

| Compound Name | This compound |

| Molecular Formula | C₉H₉Cl₂NO₂ |

| General Class | Dichloropyridine Derivative, Ester |

| Key Functional Groups | Pyridine, Chlorine, Ethyl Ester |

Historical Context of Related Dichloro-Pyridine Chemistry Research

The history of pyridine chemistry began in 1846 when it was first isolated from coal tar. researchgate.net The first synthesis of the parent pyridine ring was achieved by Sir William Ramsay in 1876. researchgate.net Subsequently, the exploration of substituted pyridines gained momentum.

The study of chlorinated pyridines, including dichloropyridines, became important for developing agrochemicals and pharmaceuticals. The synthesis of various dichloropyridine isomers has been a subject of research for many decades. For example, methods for preparing 2,3-dichloropyridine (B146566) and 2,6-dichloropyridine (B45657) have been developed and optimized over time, often involving multi-step syntheses starting from pyridine or substituted aminopyridines. These compounds serve as crucial precursors for a range of products, from antibiotics to antifungals. The development of synthetic routes to compounds like this compound is a logical extension of this long-standing area of chemical research, aimed at creating new building blocks for discovery chemistry.

Structure

3D Structure

Properties

CAS No. |

940933-29-9 |

|---|---|

Molecular Formula |

C9H9Cl2NO2 |

Molecular Weight |

234.08 g/mol |

IUPAC Name |

ethyl 2-(3,5-dichloropyridin-2-yl)acetate |

InChI |

InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)4-8-7(11)3-6(10)5-12-8/h3,5H,2,4H2,1H3 |

InChI Key |

HVAWGGITUANVNV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=N1)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3,5 Dichloro 2 Pyridineacetate

Established Synthetic Routes

The established pathways to synthesize Ethyl 3,5-dichloro-2-pyridineacetate are typically multi-step processes that combine halogenation, condensation, and esterification reactions. The specific route chosen often depends on the availability of starting materials and the desired scale of production.

Multi-Step Synthesis Approaches

A common conceptual approach involves the initial synthesis of a dichlorinated pyridine (B92270) core, followed by the attachment of an acetic acid or acetate (B1210297) group at the 2-position. One prominent pathway begins with a pre-formed 3,5-dichloropyridine (B137275) ring. This intermediate is then subjected to a reaction to introduce the side chain. For instance, the synthesis of the parent acid, 2-(3,5-Dichloropyridin-2-yl)acetic acid, can be achieved by reacting 3,5-dichloropyridine with glycine (B1666218) or its derivatives. evitachem.com This carboxylic acid intermediate is then esterified in a subsequent step to yield the final ethyl ester product. This sequential approach allows for controlled introduction of the functional groups and facilitates purification of the intermediates at each stage.

Condensation Reactions in Pyridineacetate Synthesis

Condensation reactions are pivotal in constructing the pyridineacetate side chain. A frequently employed method involves the reaction of a suitable pyridine precursor with ethyl chloroacetate. ontosight.ainih.gov For example, a related compound, 4-amino-3,5-dichloro-6-fluoro-2-ethoxyacetic acid ethyl ester, is prepared through a condensation reaction involving ethyl chloroacetate. google.com In a general context, this type of reaction is often performed in a dry solvent such as dimethylformamide (DMF) and in the presence of a base like anhydrous potassium carbonate, with the mixture being heated to reflux to drive the reaction to completion. nih.gov The base facilitates the deprotonation of the precursor, creating a nucleophile that attacks the electrophilic carbon of the ethyl chloroacetate, thereby forming the carbon-carbon bond of the acetate side chain.

Halogenation Strategies for Pyridine Core Introduction

The introduction of the two chlorine atoms at the 3 and 5 positions of the pyridine ring is a critical aspect of the synthesis, and it is typically accomplished during the preparation of the key pyridine intermediate rather than on the final ester. A significant strategy involves the selective dehalogenation of more highly chlorinated pyridines. For instance, 3,5-dichloropyridine can be prepared by reacting a trichloropyridine, a tetrachloropyridine, or pentachloropyridine (B147404) with zinc metal in the presence of an acidic compound. google.comgoogle.comepo.org This reductive dechlorination process allows for the specific removal of chlorine atoms from other positions, yielding the desired 3,5-dichloro substitution pattern. This method highlights a common strategy in heterocyclic chemistry where a heavily halogenated, easily accessible precursor is selectively dehalogenated to obtain a less substituted, more specific intermediate.

Precursor Synthesis and Derivatization

The successful synthesis of this compound is heavily reliant on the efficient preparation of its key precursors, namely the dichloropyridine intermediate and the pyridineacetic acid moiety, followed by the final derivatization step.

Synthesis of Dichloropyridine Intermediates

The synthesis of 3,5-dichloropyridine, a crucial building block, is well-documented in patent literature. One major process involves the reaction of various polychlorinated pyridines with zinc metal and an acid at temperatures ranging from 50-120°C. google.comepo.org This method can utilize precursors such as 2,3,5-trichloropyridine (B95902) or even pentachloropyridine. google.comepo.org

A more elaborate, two-step synthesis for the precursor 2,3,5-trichloropyridine starts from readily available materials. google.comepo.org In the first step, acrylonitrile (B1666552) reacts with anhydrous chloral (B1216628) in the presence of copper (I) chloride at 100-200°C. google.comepo.org The resulting 2,3,5-trichloropyridine is then converted to 3,5-dichloropyridine in the second step using the zinc metal reduction method described above. google.comepo.org

| Method | Starting Material(s) | Key Reagents | Temperature | Reference |

|---|---|---|---|---|

| Reductive Dechlorination | Trichloropyridine, Tetrachloropyridine, or Pentachloropyridine | Zinc metal, Acidic compound (e.g., acetic acid) | 50-120°C | google.comepo.org |

| Two-Step Synthesis | 1. Acrylonitrile, Anhydrous chloral 2. 2,3,5-Trichloropyridine (from step 1) | 1. Copper (I) chloride 2. Zinc metal, Acidic compound | 1. 100-200°C 2. 50-120°C | google.comepo.org |

Esterification Methods for Pyridineacetic Acid Moieties

The final step in the synthesis is the conversion of the 2-(3,5-Dichloropyridin-2-yl)acetic acid intermediate into its ethyl ester. This transformation is a classic esterification reaction, for which several standard methods are available.

One of the most fundamental methods is the Fischer esterification . This reaction involves treating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and the use of excess alcohol as the solvent helps to drive the equilibrium towards the formation of the ester product. masterorganicchemistry.com

Another powerful technique involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). organic-chemistry.orgjocpr.com In these methods, the carboxylic acid is activated by the carbodiimide. This reaction is often catalyzed by a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com The activated acid then readily reacts with ethanol to form the ester, while the DCC is converted into dicyclohexylurea (DCU), a byproduct that can be removed by filtration. jocpr.com

| Method | Key Reagents | Mechanism | Advantages | Reference |

|---|---|---|---|---|

| Fischer Esterification | Ethanol, Strong acid catalyst (e.g., H₂SO₄) | Acid-catalyzed nucleophilic acyl substitution | Uses simple, inexpensive reagents | masterorganicchemistry.com |

| Carbodiimide-Mediated Coupling | Ethanol, DCC or EDCI, DMAP (catalyst) | Activation of the carboxylic acid followed by nucleophilic attack by the alcohol | Often proceeds under milder conditions with high yields | organic-chemistry.orgjocpr.com |

Catalytic Approaches in Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and environmental impact over classical stoichiometric approaches. researchgate.net The following sections detail various catalytic strategies relevant to the formation of the pyridine ring.

Transition metal catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. ustc.edu.cn Palladium-catalyzed cross-coupling reactions, in particular, have revolutionized the synthesis of substituted pyridines. numberanalytics.com

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a highly effective method for forming C(sp²)-C(sp) bonds. scirp.orgwikipedia.org This reaction is instrumental in the synthesis of alkynyl-substituted pyridines, which can serve as versatile intermediates for further functionalization. scirp.org The reaction is typically co-catalyzed by a copper(I) salt and proceeds under mild conditions, tolerating a wide range of functional groups. wikipedia.orgnih.gov For instance, the coupling of 2-amino-3-bromopyridines with various terminal alkynes has been successfully demonstrated. scirp.orgresearchgate.net

Key parameters influencing the success of the Sonogashira coupling include the choice of palladium catalyst, ligands, base, and solvent. scirp.orgresearchgate.net

| Catalyst System | Substrates | Conditions | Yield | Reference |

| Pd(CF₃COO)₂ / PPh₃ / CuI | 2-amino-3-bromopyridine, terminal alkynes | Et₃N, DMF, 100°C, 3h | 72-96% | scirp.org |

| PdCl₂(PPh₃)₂ | Iodoaromatic compounds, phenylacetylene | [TBP][4EtOV], 55°C, 3h | 72-99% | nih.gov |

This table presents examples of palladium-catalyzed Sonogashira coupling reactions for the synthesis of pyridine derivatives.

Lewis acids play a crucial role in organic synthesis by activating substrates towards nucleophilic attack. digitellinc.com Various Lewis acids have been employed to catalyze the formation of pyridine rings.

Indium(III) chloride (InCl₃) has emerged as a versatile and water-tolerant Lewis acid catalyst for a wide range of organic transformations, including the synthesis of heterocyclic compounds. thieme-connect.comacs.orgrsc.org It can be used to catalyze the synthesis of annulated pyridine derivatives through a convergent, regioselective pathway. thieme-connect.com For example, InCl₃ catalyzes the reaction between 1-aminopenta-1,4-diene fragments and aromatic aldehydes to produce pyranoquinolines and other fused pyridine systems in high yields. thieme-connect.com The use of InCl₃ offers advantages such as operational simplicity and tolerance to various functional groups. thieme-connect.com

Iron(III) chloride (FeCl₃) is an inexpensive and readily available Lewis acid that has been effectively used to catalyze the synthesis of polysubstituted pyridines. acs.orgnih.govacs.org One notable application is in a four-component reaction involving an aromatic aldehyde, malononitrile, a β-ketoester, and an amine, which proceeds under mild conditions to afford a diverse range of pyridine derivatives in moderate to good yields. acs.orgacs.org FeCl₃ has also been utilized in the synthesis of symmetrical pyridines from ketoxime acetates. tandfonline.com

| Lewis Acid | Reaction Type | Substrates | Yield | Reference |

| InCl₃ | Convergent, regioselective synthesis | 1-aminopenta-1,4-diene, aromatic aldehydes | High | thieme-connect.com |

| FeCl₃ | Four-component nucleophilic addition/cyclization | Aromatic aldehydes, malononitrile, β-ketoesters, anilines | up to 82% | acs.org |

This table provides examples of Lewis acid-catalyzed reactions for the synthesis of pyridine derivatives.

While specific examples of Aluminum bromide (AlBr₃) activation for the synthesis of this compound are not prominent in the literature, aluminum-based Lewis acids, in general, are known to catalyze various reactions, including the enantioselective Reissert reaction of pyridine derivatives. nih.gov

Gold catalysis has gained significant traction in recent years for its ability to activate π-systems like alkynes and allenes under mild conditions. mdpi.comnih.govresearchgate.net Gold catalysts, both in the +1 and +3 oxidation states, can facilitate a variety of transformations leading to the formation of heterocyclic structures, including those containing a pyridine ring. mdpi.comnih.gov For instance, gold(I)-catalyzed cycloisomerization of ynamides can lead to the formation of fused imidazole (B134444) heterocycles. mdpi.com The catalytic activity of gold complexes can be modulated by the electronic properties of the ligands, such as pyridines. nih.govresearchgate.net

Catalytic hydrogenation is a fundamental process for the reduction of unsaturated compounds. Raney Nickel, a porous nickel catalyst, is widely used for the hydrogenation of various functional groups, including the pyridine ring to form piperidines. wikipedia.orgacs.org A key advantage of using a large quantity of Raney Nickel is the ability to conduct hydrogenations at low temperatures and relatively low pressures, even at room temperature. google.com This is a significant improvement over traditional methods that often require high temperatures and pressures. google.com The structural and thermal stability of Raney Nickel allows its use under a broad range of reaction conditions. wikipedia.org

| Catalyst | Substrate | Conditions | Product | Reference |

| Raney Nickel | Alkyl or aryl substituted pyridines | Room temperature, 2-5 atm H₂ | Alkyl or aryl substituted piperidines | google.com |

This table illustrates the conditions for low-pressure hydrogenation of pyridine derivatives using Raney Nickel.

Novel Synthetic Methodologies

The development of novel synthetic strategies that are more efficient and environmentally friendly is a continuous effort in organic chemistry.

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple starting materials react in a single reaction vessel to form a complex product, minimizing the need for isolation of intermediates and reducing waste. nih.govtaylorfrancis.comrsc.orggrowingscience.comacsgcipr.org Several MCRs have been developed for the synthesis of highly substituted pyridines. nih.govrsc.orggrowingscience.com These reactions often involve the condensation of simple, readily available starting materials. For example, a one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate can provide 3-cyanopyridines in excellent yields. nih.gov Another example is the reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of a base to form functionalized pyridines. rsc.org

| Reaction Type | Starting Materials | Catalyst/Conditions | Product | Reference |

| Four-component | p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone derivatives, ammonium acetate | Microwave irradiation or conventional heating | 3-Cyanopyridines | nih.gov |

| Four-component | 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, alcohol | NaOH | Functionalized pyridines | rsc.org |

| Three-component | Aldehydes, malononitrile, thiophenol | Mg-Al hydrotalcite | Highly substituted pyridines | growingscience.com |

This table showcases various one-pot multicomponent reactions for the synthesis of the pyridine core.

Cyclization and Rearrangement Strategies

The construction of the pyridine ring can be achieved through various sophisticated chemical transformations, including cyclization and rearrangement reactions. These methods offer pathways to highly substituted pyridines from different heterocyclic precursors or acyclic starting materials.

Ciamician–Dennstedt Rearrangement

The Ciamician–Dennstedt rearrangement is a classic method for the ring expansion of pyrroles into 3-chloropyridines. chempedia.info The reaction traditionally involves the treatment of a pyrrole (B145914) with a dichlorocarbene (B158193), typically generated from chloroform (B151607) and a strong base. chempedia.info The mechanism proceeds through the initial [2+1] cycloaddition of the dichlorocarbene to the pyrrole ring, forming a dichlorocyclopropane intermediate. This intermediate then undergoes an electrocyclic ring opening, followed by the elimination of a chloride ion to yield the aromatic 3-chloropyridine. chempedia.info

While historically significant, the classical Ciamician–Dennstedt reaction often suffers from harsh reaction conditions, a narrow substrate scope, and the formation of byproducts, which can limit its synthetic utility. thieme-connect.comnih.gov Modern advancements have sought to overcome these limitations. A notable modification employs α-chlorodiazirines as thermal precursors for chlorocarbenes. nih.govorganic-chemistry.org This updated protocol allows for the insertion of aryl carbynyl cation equivalents into pyrrole cores, enabling the direct synthesis of 3-arylpyridines under milder conditions and with greater functional group tolerance. nih.govorganic-chemistry.org This approach avoids the competing Reimer–Tiemann formylation that can occur with traditional haloform-based methods. nsf.gov The regioselectivity of this transformation can often be predicted based on steric and electronic factors of the pyrrole substrate. organic-chemistry.org

Iodine-Mediated Hydrative Cyclization

Molecular iodine has emerged as a versatile and environmentally benign reagent for mediating the synthesis of heterocyclic compounds. organic-chemistry.org Iodine-mediated cyclization strategies are particularly effective for constructing fused pyridine rings. acs.org One such approach involves the intramolecular electrophilic aromatic cyclization of suitably substituted primary allylamines. organic-chemistry.org

In this type of reaction, molecular iodine acts as a mild Lewis acid to activate the alkene of the allylamine, initiating an intramolecular cyclization. organic-chemistry.org The process is often followed by an oxidation step to yield the final aromatic pyridine-annulated product. organic-chemistry.org These reactions are typically performed under mild conditions and demonstrate good tolerance for various functional groups on the aromatic rings. organic-chemistry.org Research has shown this method to be effective for synthesizing quinolines, pyrazolo[4,3-b]pyridines, and thieno[3,2-b]pyridines. organic-chemistry.org Optimization studies have identified combinations like potassium carbonate as the base and chloroform as the solvent to achieve high yields. organic-chemistry.org This strategy represents a transition-metal-free approach to complex pyridine systems. researchgate.net

Optimization of Reaction Conditions and Yields

Achieving a high yield of a target molecule like this compound is critically dependent on the optimization of reaction conditions. Key parameters that are systematically varied include temperature, solvent, catalysts, and reaction time. The goal is to find a balance that maximizes the conversion of starting materials into the desired product while minimizing the formation of impurities. scielo.br

For instance, in the synthesis of oxazoline (B21484) derivatives from diazo esters and aziridines, a model reaction was used to screen various conditions. nih.gov The reaction temperature was systematically increased, showing a significant impact on the product yield. Solvents were also compared to determine the optimal medium for the transformation. nih.gov This systematic approach allows chemists to establish a robust and efficient synthetic protocol.

The following interactive table illustrates an example of optimizing reaction conditions for the synthesis of an ethyl 2-(oxazolin-2-yl)alkanoate, demonstrating how changes in temperature and solvent affect the product yield. nih.gov

Table 1: Example of Reaction Condition Optimization

| Entry | Temperature (°C) | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | 110 | DCE | 30 | 41 |

| 2 | 120 | DCE | 20 | 64 |

| 3 | 130 | DCE | 20 | 70 |

| 4 | 140 | DCE | 20 | 68 |

Data sourced from a study on the synthesis of ethyl 2-(oxazolin-2-yl)alkanoates. nih.gov DCE refers to 1,2-dichloroethane.

This empirical process of screening and refining conditions is fundamental to synthetic chemistry, ensuring that processes are both efficient and scalable. scielo.br

Isolation and Purification Techniques

Following the chemical synthesis, the target compound must be isolated from the reaction mixture, which may contain unreacted starting materials, reagents, and byproducts. Chromatographic techniques are indispensable for achieving high purity of the final product.

Chromatography on Silica (B1680970) Gel and Flash Chromatography

Column chromatography using silica gel as the stationary phase is one of the most common and effective methods for purifying organic compounds. rsc.org This technique separates molecules based on their differential adsorption to the polar silica gel surface and their solubility in the mobile phase (eluent), which is a solvent or mixture of solvents. rsc.org

Flash chromatography is an advancement of traditional column chromatography that uses moderate pressure to force the solvent through the column more quickly, significantly reducing the separation time. organic-chemistry.org The crude reaction mixture is loaded onto the top of the silica gel column, and the eluent is passed through. Compounds with lower polarity and weaker interactions with the silica gel travel down the column faster, while more polar compounds are retained longer. By collecting the eluent in fractions and analyzing them (e.g., by thin-layer chromatography), the pure product can be isolated. nih.govrsc.org The residue obtained after purification is often concentrated under reduced pressure to yield the final compound. organic-chemistry.org

For pyridine derivatives, specialized techniques can also be employed. For instance, pH-zone-refining counter-current chromatography has been successfully used to separate novel pyridine derivatives from synthetic mixtures, achieving purities of over 98%. nih.gov This method utilizes a two-phase solvent system and pH gradients to effect a highly efficient separation. nih.gov

Chemical Reactivity and Transformation Studies of Ethyl 3,5 Dichloro 2 Pyridineacetate

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in Ethyl 3,5-dichloro-2-pyridineacetate is significantly influenced by the presence of two electron-withdrawing chlorine atoms and the nitrogen heteroatom. This electronic profile renders the ring susceptible to certain types of reactions while deactivating it towards others.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on pyridine is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. The presence of two additional electron-withdrawing chlorine atoms in this compound further deactivates the ring, making electrophilic substitution reactions highly unfavorable.

Nucleophilic Reactions at Pyridine Positions

The electron-deficient character of the dichloropyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atoms at the 3- and 5-positions can potentially be displaced by strong nucleophiles. The positions ortho and para to the nitrogen atom (positions 2, 4, and 6) are particularly activated for nucleophilic attack. In the case of this compound, the chlorine at the 5-position is a likely site for nucleophilic displacement.

While specific studies on this compound are limited, research on related halopyridines demonstrates their reactivity with various nucleophiles.

| Nucleophile | Reagent Example | Potential Product at C5 | Reaction Conditions |

| Alkoxide | Sodium methoxide | Ethyl 3-chloro-5-methoxy-2-pyridineacetate | Varies, often with heating |

| Amine | Ammonia, Alkylamines | Ethyl 3-chloro-5-amino-2-pyridineacetate | Elevated temperature and pressure |

| Thiolate | Sodium thiophenoxide | Ethyl 3-chloro-5-(phenylthio)-2-pyridineacetate | Typically in a polar aprotic solvent |

This table is illustrative of potential reactions based on the known reactivity of halopyridines and has been adapted for this compound.

Reactions with Lewis Acids and Pyridinium (B92312) Salt Formation

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a Lewis base, reacting with Lewis acids to form pyridinium salts. This interaction can significantly alter the electronic properties of the pyridine ring, further increasing its deactivation towards electrophilic attack and potentially influencing the reactivity of the substituents.

Common Lewis acids can coordinate with the nitrogen atom. For instance, reaction with a strong alkylating agent like methyl iodide would be expected to yield the corresponding N-methylpyridinium iodide salt.

| Lewis Acid | Example | Product |

| Alkyl Halide | Methyl iodide (CH₃I) | 1-Methyl-3,5-dichloro-2-(ethoxycarbonylmethyl)pyridinium iodide |

| Protic Acid | Hydrogen chloride (HCl) | 3,5-dichloro-2-(ethoxycarbonylmethyl)pyridinium chloride |

This table represents expected reactions based on the basicity of the pyridine nitrogen.

N-Oxidation of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide using various oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide functional group is a strong electron-donating group through resonance, which can activate the 2- and 4-positions for both electrophilic and nucleophilic attack.

Studies on the N-oxidation of 3,5-dichloropyridine (B137275) have shown that this transformation is feasible. However, research on the oxidation of ethyl 2-pyridineacetate has indicated that the reaction with hydrogen peroxide in acetic acid can lead to degradation of the molecule, potentially yielding picolinic acid 1-oxide or its derivatives. This suggests that the choice of oxidizing agent and reaction conditions would be critical to achieve the desired N-oxidation of this compound without significant side reactions.

| Oxidizing Agent | Potential Product | Potential Byproduct/Degradation Product |

| m-CPBA | This compound N-oxide | 3,5-Dichloropicolinic acid N-oxide |

| H₂O₂ in Acetic Acid | This compound N-oxide | 3,5-Dichloropicolinic acid N-oxide |

This table outlines the expected outcomes of N-oxidation based on studies of related compounds.

Reactivity of the Ethyl Acetate (B1210297) Moiety

The ethyl acetate group at the 2-position of the pyridine ring is a key site of reactivity, allowing for various chemical transformations.

Ester Hydrolysis and Transesterification

The ester functionality of this compound is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, (3,5-dichloro-2-pyridinyl)acetic acid. Studies on the isomeric compound, ethyl 2-(3,5-dichloropyridin-4-yl)acetate, have shown its susceptibility to hydrolysis, a reactivity that can be reasonably extrapolated to the title compound.

Transesterification, the conversion of one ester to another by reaction with an alcohol, is also a feasible reaction for this molecule. This process can be catalyzed by either acids or bases. For example, reaction with methanol (B129727) in the presence of an acid catalyst would be expected to produce mthis compound.

| Reaction | Reagents | Product |

| Acid-catalyzed Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄) | (3,5-dichloro-2-pyridinyl)acetic acid |

| Base-promoted Hydrolysis | H₂O, OH⁻ (e.g., NaOH, KOH) | Sodium (3,5-dichloro-2-pyridinyl)acetate |

| Transesterification | Methanol (CH₃OH), H⁺ or CH₃O⁻ | Mthis compound |

This table summarizes the primary reactions of the ethyl acetate moiety.

Reactions at the α-Carbon of the Acetate Group (e.g., Michael-like additions)

The α-carbon of the acetate group in this compound is positioned between the pyridyl ring and the carbonyl group of the ester. This position is activated, making the α-hydrogens acidic and susceptible to deprotonation by a suitable base to form a nucleophilic enolate. masterorganicchemistry.comlibretexts.org This enolate is the key intermediate for forming new carbon-carbon bonds at this position.

The formation of the enolate allows for two primary types of reactions:

α-Alkylation: The enolate ion can act as a nucleophile and react with electrophilic alkyl halides in an SN2 reaction. libretexts.orglibretexts.org This process results in the substitution of an α-hydrogen with an alkyl group. The efficiency of this reaction is subject to the typical constraints of SN2 reactions, favoring primary or methyl halides over secondary halides, while tertiary halides are unsuitable due to competing elimination reactions. libretexts.org A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often employed to ensure complete and irreversible formation of the enolate. libretexts.org

Michael-like Additions: In a Michael reaction, the enolate of this compound would serve as the "Michael donor." wikipedia.orgresearchgate.net This nucleophile can add to an α,β-unsaturated carbonyl compound (the "Michael acceptor") in a conjugate, 1,4-addition fashion. wikipedia.orgsrce.hr This reaction is a versatile method for carbon-carbon bond formation. researchgate.net

The table below summarizes the potential reactions at the α-carbon based on established principles of enolate chemistry.

| Reaction Type | Reagents | Michael Donor/Nucleophile | Michael Acceptor/Electrophile | Expected Product |

| α-Alkylation | 1. Strong Base (e.g., LDA)2. Alkyl Halide (R-X) | Enolate of this compound | Primary or Methyl Halide | Ethyl 2-(3,5-dichloropyridin-2-yl)-alkanoate |

| Michael Addition | 1. Base2. α,β-Unsaturated Carbonyl | Enolate of this compound | Enone, Acrylate, etc. | Michael Adduct |

Functional Group Interconversions and Derivatization

The structure of this compound contains several functional groups—a pyridine ring, chloro substituents, and an ethyl ester—that can be selectively modified.

The compound offers multiple sites for reduction, with selectivity depending on the reagents and conditions used.

Pyridine Ring Reduction: The pyridine ring can be reduced to the corresponding dihydropyridine. Studies on similar pyridine-3,5-dicarboxylates have shown that reduction with sodium borohydride (B1222165) can yield mixtures of 1,2- and 1,4-dihydropyridines. rsc.org More specialized reagents like sodium cyanoborohydride or diborane (B8814927) can offer alternative pathways for synthesizing these reduced heterocycles. rsc.org Complete hydrogenation of the aromatic ring requires more forcing conditions, typically involving heterogeneous catalysts like platinum or rhodium under hydrogen pressure. wordpress.com

Ester Reduction: The ethyl ester group is generally resistant to mild reducing agents like sodium borohydride. However, it can be reduced to the corresponding primary alcohol, 2-(3,5-dichloropyridin-2-yl)ethanol, using powerful hydride reagents such as lithium aluminum hydride (LiAlH₄). rushim.ru

Hydrodechlorination: The chlorine substituents can potentially be removed via reduction. For instance, the electrochemical reduction of the related compound 3,5,6-trichloropicolinic acid has been shown to achieve selective hydrodechlorination, suggesting that similar transformations may be possible for this compound. researchgate.net

Information regarding the specific oxidation of the substituents on this compound is not extensively documented in the reviewed literature.

The table below outlines potential reduction pathways.

| Target Functional Group | Reducing Agent(s) | Product Type |

| Pyridine Ring | Sodium Borohydride (NaBH₄) | 1,2- and 1,4-Dihydropyridine mixture rsc.org |

| Ethyl Ester | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

| Chloro Substituent | Electrochemical Methods | Hydrodechlorinated Pyridine researchgate.net |

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, rendering it nucleophilic. This allows it to react with electrophiles such as alkyl halides or acyl halides. This reaction leads to the formation of a positively charged quaternary pyridinium salt. The reactivity of the pyridine nitrogen is influenced by the electronic effects of the ring substituents. The two electron-withdrawing chlorine atoms decrease the basicity and nucleophilicity of the nitrogen atom compared to unsubstituted pyridine, potentially requiring more forcing conditions for alkylation or acylation to occur.

Directed C-H functionalization is a powerful strategy for selectively modifying aromatic and heteroaromatic rings. For the 3,5-dichloropyridine scaffold, the most electronically activated position for deprotonation is C4, which is flanked by the two electron-withdrawing chlorine atoms. researchgate.net Studies have demonstrated that 3,5-dichloropyridine undergoes highly regioselective lithiation at this C4 position when treated with hindered lithium amide bases at low temperatures. researchgate.net

This C4-lithiated intermediate is a potent nucleophile that can react with a wide range of electrophiles, enabling the introduction of various functional groups at the position meta to the ring nitrogen. While a specific example of meta-C-H amination on this compound was not found, this directed metalation pathway provides a clear synthetic route to access C4-functionalized derivatives. The choice of directing group can be crucial; for example, in the related 3,5-dichlorobenzamide (B1294675) system, the regioselectivity of metalation can be switched between the position ortho or para to the directing group simply by changing from a secondary to a tertiary amide. scirp.org

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity is a critical consideration in the functionalization of polysubstituted heterocycles like this compound.

Regioselectivity of the Pyridine Ring: As discussed in the previous section, the inherent electronic properties of the 3,5-dichloropyridine ring direct metalation to the C4 position with high regioselectivity. researchgate.net This provides a reliable method for introducing a substituent specifically at this site. In other types of reactions, such as palladium-catalyzed cross-coupling, regioselectivity can be more complex. For other dichlorinated heterocycles, the reaction site can be controlled by factors such as the choice of catalyst ligand or the presence of bulky protecting groups on the ring. researchgate.net

Stereoselectivity: Reactions involving the α-carbon of the acetate group, such as alkylation or Michael addition, create a new stereocenter. The literature reviewed did not provide specific studies on controlling the stereoselectivity of these reactions for this compound. Achieving stereocontrol would typically require the use of chiral auxiliaries, chiral bases, or asymmetric catalysis, which are advanced topics in organic synthesis.

Derivatives and Analogs of Ethyl 3,5 Dichloro 2 Pyridineacetate

Design Principles for Structural Modification

The structural modification of Ethyl 3,5-dichloro-2-pyridineacetate is primarily guided by principles of medicinal and agricultural chemistry, aiming to enhance efficacy, selectivity, and other desirable properties. A key strategy involves altering the electronic and steric properties of the molecule. For instance, in the context of developing novel herbicides, structure-activity relationship (SAR) studies are crucial. These studies systematically evaluate how changes in the molecular structure affect the compound's biological activity.

The design of new pyridine-based agrochemicals often focuses on creating analogs that can effectively interact with specific biological targets. For example, in the development of synthetic auxin herbicides, modifications are designed to mimic the natural hormone, leading to phytotoxic effects in susceptible plants. The introduction of different functional groups can influence the molecule's binding affinity to target proteins, its metabolic stability, and its translocation within the plant.

Pyridine (B92270) Ring Modifications

The pyridine ring serves as a primary scaffold for modification, offering multiple positions for introducing diverse substituents to modulate the compound's properties.

Fusion of Additional Ring Systems

Fusing an additional ring system to the pyridine core of this compound can lead to the formation of novel heterocyclic compounds with rigidified structures and potentially enhanced biological activities. This strategy is widely employed in drug discovery and agrochemical research to explore new chemical space. Various synthetic methodologies exist for the creation of fused pyridine derivatives, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. These fused systems can exhibit unique pharmacological profiles due to their distinct shapes and electronic properties, allowing for optimized interactions with biological targets. While specific examples of ring fusion starting directly from this compound were not detailed in the provided search results, the general synthetic strategies for creating such fused systems from substituted pyridines are well-documented.

Acetate (B1210297) Side Chain Modifications

The acetate side chain at the 2-position of the pyridine ring is another key site for structural modification, offering opportunities to alter the compound's physical and chemical properties.

Homologation and Chain Elongation

Homologation, the process of extending a carbon chain by a single methylene (B1212753) unit, can be applied to the acetate side chain of this compound. A classic method for such a transformation is the Arndt-Eistert synthesis, which converts a carboxylic acid to its next higher homolog. This process involves the reaction of an activated carboxylic acid with diazomethane, followed by a Wolff rearrangement of the intermediate diazoketone in the presence of a nucleophile like water, an alcohol, or an amine. This would result in the formation of a propionate derivative from the corresponding pyridineacetic acid. Such chain elongation can impact the molecule's flexibility and its ability to fit into a specific binding pocket of a target protein. While the direct application of this method to this compound is not explicitly described in the available literature, it represents a viable synthetic route for creating analogs with modified side chains.

Below is a table summarizing the types of modifications and their potential effects:

| Modification Type | Specific Example | Potential Effects |

| Pyridine Ring Modifications | ||

| Variation of Halogen Substituents | Dichloro to Difluoro or Dibromo | Altered electronics, lipophilicity, and binding affinity |

| Introduction of EWGs/EDGs | Addition of Amino or Nitro groups | Modified reactivity, polarity, and intermolecular interactions |

| Fusion of Additional Ring Systems | Formation of Pyrido[2,3-d]pyrimidines | Increased rigidity, novel biological activities |

| Acetate Side Chain Modifications | ||

| Homologation and Chain Elongation | Conversion to Ethyl 3,5-dichloro-2-pyridinepropanoate | Altered flexibility and interaction with target binding sites |

Replacement of the Ester Functionality

The ethyl ester group in this compound serves as a versatile handle for the synthesis of a variety of functional derivatives. The most common transformations involve hydrolysis to the corresponding carboxylic acid and subsequent conversion to amides and other ester analogs.

The hydrolysis of the ethyl ester to 3,5-dichloro-2-pyridineacetic acid is a fundamental step that opens the door to a wide array of further modifications. This reaction is typically achieved under basic conditions, for instance, by refluxing the ethyl ester with sodium hydroxide in an aqueous ethanol (B145695) mixture, followed by acidification. prepchem.com

Once the carboxylic acid is obtained, it can be readily converted into a diverse range of amides through standard peptide coupling reactions. This involves activating the carboxylic acid, often with reagents like thionyl chloride to form the acid chloride in situ, followed by reaction with a primary or secondary amine. This methodology allows for the introduction of a wide variety of substituents at the amide nitrogen, enabling a systematic exploration of the impact of different functional groups on the molecule's properties. For example, a range of N-substituted 2-(3,5-dichloropyridin-2-yl)acetamides can be synthesized using this approach.

Beyond simple amides, more complex derivatives can be accessed. For instance, reaction of the corresponding acyl isothiocyanate with amines can lead to the formation of N-acylthiourea derivatives. researchgate.net

The ester functionality can also be exchanged for other ester groups through transesterification reactions, allowing for the introduction of different alkyl or aryl moieties. This can be used to modulate properties such as solubility and metabolic stability.

| Derivative Type | General Structure | Synthetic Precursor |

| Carboxylic Acid | 3,5-dichloro-2-pyridineacetic acid | This compound |

| Amides | N-R1,R2-2-(3,5-dichloropyridin-2-yl)acetamide | 3,5-dichloro-2-pyridineacetic acid |

| N-Acylthioureas | N-((3,5-dichloropyridin-2-yl)carbamothioyl)pivalamide | 2-Amino-3,5-dichloropyridine and benzoyl isothiocyanate |

Isosteric Replacements of the Pyridine Core or Acetate Linker

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic profiles. In the context of this compound, isosteric replacements of the pyridine core and the acetate linker have been explored to generate novel analogs.

The dichloropyridine ring is a key pharmacophoric element. Its replacement with other heteroaromatic systems can significantly impact the biological activity of the resulting compounds. Common bioisosteres for the pyridine ring include other nitrogen-containing heterocycles like pyrimidine and pyrazine. nih.govpharmablock.com These replacements maintain the aromatic character and the presence of nitrogen atoms capable of forming hydrogen bonds, while altering the electronic distribution and steric profile of the core structure. For example, replacing a pyridine with a pyrimidine has been shown to result in novel nicotinic acetylcholine receptor (nAChR) ligands. nih.gov Saturated ring systems, such as 3-azabicyclo[3.1.1]heptane, have also been investigated as non-aromatic bioisosteres of pyridine, leading to significant improvements in physicochemical properties like solubility and metabolic stability in some drug candidates. chemrxiv.org

The acetate linker, which connects the pyridine core to the ester functionality, is another target for isosteric replacement. The goal of such modifications is often to improve metabolic stability, as ester linkages can be susceptible to hydrolysis by esterases in the body. Heterocyclic rings, such as oxazoles and thiazoles, have been successfully employed as bioisosteres for ester groups. nih.gov For instance, the replacement of an ethyl ester with a 5-alkyl-1,3-oxazole has been shown to retain biological activity in a series of P2Y12 receptor antagonists. nih.gov This strategy can lead to compounds with improved pharmacokinetic profiles while maintaining the desired biological activity.

| Original Moiety | Isosteric Replacement | Rationale |

| Dichloropyridine | Pyrimidine, Pyrazine | Maintain aromaticity and hydrogen bonding potential, alter electronics |

| Dichloropyridine | 3-Azabicyclo[3.1.1]heptane | Improve physicochemical properties (solubility, metabolic stability) |

| Ethyl Acetate Linker | 5-Alkyl-1,3-oxazole, Thiazole | Enhance metabolic stability against hydrolysis |

Synthesis of Combinatorial Libraries of Analogs

To efficiently explore the chemical space around this compound and identify analogs with optimized properties, combinatorial chemistry approaches can be employed. Parallel synthesis techniques allow for the rapid generation of large, focused libraries of related compounds.

A common strategy involves the synthesis of a common intermediate, such as 3,5-dichloro-2-pyridineacetic acid, which is then reacted with a diverse set of building blocks in a parallel fashion. For example, by reacting the acid chloride of 3,5-dichloro-2-pyridineacetic acid with a library of different amines, a large number of amide derivatives can be synthesized simultaneously. This approach enables the systematic investigation of the structure-activity relationship by varying the substituents on the amide nitrogen.

Multi-component reactions are another powerful tool in combinatorial synthesis. These reactions allow for the formation of complex molecules from three or more starting materials in a single step, leading to a rapid increase in molecular diversity. While specific examples for this compound are not prevalent in the literature, the general principles of combinatorial synthesis of pyridine derivatives are well-established. nih.govresearchgate.net These methods often involve the condensation of various components to construct the pyridine ring itself or to functionalize a pre-existing pyridine scaffold.

The synthesized libraries can then be screened for their biological activity, allowing for the rapid identification of lead compounds with improved characteristics. This high-throughput approach significantly accelerates the drug discovery and development process.

Structure Activity Relationship Sar Studies of Ethyl 3,5 Dichloro 2 Pyridineacetate Analogs

Influence of Dichloro-Substitution on Biological Activity

The presence and position of halogen atoms on the pyridine (B92270) ring are critical determinants of the biological activity of synthetic auxin herbicides. In the case of ethyl 3,5-dichloro-2-pyridineacetate analogs, the dichloro-substitution at the 3 and 5 positions significantly impacts their herbicidal properties.

Studies on various pyridine-based herbicides have consistently shown that halogenation of the pyridine ring is a key feature for potent auxinic activity. cambridge.orgmdpi.com The electron-withdrawing nature of chlorine atoms can influence the electronic distribution within the pyridine ring, which in turn affects the molecule's ability to bind to auxin receptors, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1). oup.comnih.gov

Systematic modifications of the substitution pattern on the pyridine ring of related auxin herbicides have provided valuable insights. For instance, in the broader class of picolinate herbicides, the specific arrangement of chlorine atoms is known to modulate both the spectrum of weed control and the intensity of the herbicidal effect. nih.govbioone.org While specific data on the 3,5-dichloro pattern of ethyl 2-pyridineacetate is limited in publicly available research, SAR trends from analogous compounds suggest that this substitution pattern is likely optimized for interaction with the auxin receptor binding pocket. Altering the position or nature of the halogen substituents, for example, by shifting them to other positions on the ring or replacing them with other halogens like fluorine or bromine, would be expected to significantly alter the binding affinity and, consequently, the biological activity.

Table 1: Hypothetical Influence of Pyridine Ring Substitution on Herbicidal Activity of Ethyl 2-Pyridineacetate Analogs

| Substitution Pattern | Expected Relative Activity | Rationale |

| 3,5-dichloro | High | Potentially optimal electronic and steric properties for receptor binding. |

| 3-chloro | Moderate to Low | Reduced interaction with the receptor compared to the dichloro analog. |

| 5-chloro | Moderate to Low | Altered electronic distribution affecting binding affinity. |

| Unsubstituted | Low to Inactive | Lack of key halogen interactions required for potent activity. |

| 3,5-difluoro | Moderate | Fluorine's high electronegativity but smaller size may lead to different binding interactions. |

| 3,5-dibromo | Moderate to High | Bromine's larger size could enhance van der Waals interactions but may also introduce steric hindrance. |

Role of the Pyridine Core in Receptor Binding and Activity

Modifications to the pyridine core itself, such as the introduction of additional nitrogen atoms (e.g., creating a pyrimidine or triazine ring), would fundamentally alter the molecule's geometry and electronic character, likely leading to a significant loss of activity unless the new scaffold coincidentally fits the receptor pocket. Research on diverse heterocyclic compounds has shown that even subtle changes to the core aromatic system can have profound effects on biological activity. semanticscholar.orgresearchgate.netsportsmedoa.com

Impact of the Ethyl Acetate (B1210297) Moiety on Activity and Binding

The length and branching of the alkyl portion of the ester can also impact activity. These characteristics affect the molecule's lipophilicity, which in turn influences its ability to penetrate the plant cuticle and be translocated within the plant. mdpi.com Generally, an optimal balance of hydrophilic and lipophilic properties is required for effective herbicide performance.

Table 2: Hypothetical Impact of Ester Moiety Modification on Herbicidal Activity

| Ester Moiety | Expected Relative Activity | Rationale |

| Methyl acetate | High | Similar properties to the ethyl ester, potentially rapid hydrolysis. |

| Ethyl acetate | High (Reference) | Effective balance of lipophilicity and hydrolysis rate. |

| Propyl acetate | Moderate to High | Increased lipophilicity may enhance cuticle penetration but could slow hydrolysis. |

| Isopropyl acetate | Moderate | Branching may introduce steric hindrance affecting hydrolysis or receptor binding. |

| Butyl acetate | Moderate | Further increased lipophilicity might reduce translocation or slow release of the active acid. |

| Acetic acid | High | The active form, but may have different uptake and transport properties compared to the ester prodrugs. |

Stereochemical Considerations and Activity

For many biologically active molecules, stereochemistry plays a critical role in their interaction with chiral biological targets such as receptors and enzymes. In the case of auxin herbicides, stereoselectivity is a well-documented phenomenon. researchgate.net Often, only one enantiomer of a chiral herbicide is responsible for the majority of the biological activity, while the other may be inactive or even have undesirable effects.

This compound itself does not possess a chiral center. However, if modifications were to be introduced to the side chain that create a stereocenter (for example, by adding a substituent to the alpha-carbon of the acetate group), it would be expected that the resulting enantiomers would exhibit different levels of herbicidal activity. This is because the three-dimensional arrangement of atoms in each enantiomer would lead to different interactions with the chiral environment of the auxin receptor binding site.

Correlation between Structural Features and Pharmacological Profile

A strong correlation exists between the structural features that promote high-affinity binding to the TIR1/AFB family of auxin receptors and potent herbicidal activity. nih.govacs.org Key structural requirements for effective synthetic auxins generally include an aromatic ring system and a carboxylic acid side chain (or a precursor that can be converted to it), with specific substitution patterns on the ring enhancing activity. nih.gov

The 3,5-dichloro substitution pattern on the pyridine core of this compound likely provides the necessary electronic and steric characteristics for optimal placement within the receptor's binding pocket. The ethyl acetate moiety serves as an effective delivery and release mechanism for the active carboxylic acid form within the plant. Any deviation from this optimal combination of structural features, whether it be altering the substitution on the ring, changing the nature of the core aromatic system, or modifying the ester side chain, is likely to result in a modified, and often diminished, pharmacological profile.

Biological Activity Research of Ethyl 3,5 Dichloro 2 Pyridineacetate and Its Analogs

In Vitro Biological Screening Methodologies

The initial assessment of the biological potential of Ethyl 3,5-dichloro-2-pyridineacetate and its analogs involves a variety of established in vitro screening methods. These assays are designed to efficiently evaluate the compounds' effects on biological systems in a controlled laboratory setting.

For determining antimicrobial activity , common methods include microdilution and agar (B569324) well diffusion. scirp.orgmdpi.com These techniques are used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. mdpi.comresearchgate.net Panels of clinically relevant bacterial and fungal strains, such as Staphylococcus aureus, Escherichia coli, and Candida albicans, are typically used. mdpi.comresearchgate.netnih.gov

Anticancer activity is often assessed through cytotoxicity assays on various human cancer cell lines. ekb.eg Commonly used cell lines include those derived from breast cancer (e.g., MCF-7), liver cancer (e.g., HepG2), and lung cancer (e.g., A549). ekb.eg The half-maximal inhibitory concentration (IC50) value is calculated to quantify the potency of the compound in inhibiting cell growth. ekb.eg

To screen for anti-inflammatory potential , researchers utilize models such as carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.govnih.gov These models mimic inflammatory responses, and the efficacy of a compound is measured by its ability to reduce the swelling. nih.govbiointerfaceresearch.com

Enzyme inhibition studies are conducted using specific assays tailored to the target enzyme. For instance, the activity of phosphodiesterase-4 (PDE4) inhibitors is determined by measuring their ability to block the enzyme's degradation of cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org Similarly, screening for inhibitors of hydrogen sulfide (B99878) (H2S)-synthesizing enzymes like cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE) involves activity assays based on fluorimetric and colorimetric H2S detection. nih.gov

For receptor modulation , binding assays are fundamental. In the case of glucagon (B607659) receptor antagonists, screening involves evaluating the ability of the compounds to displace a radiolabeled ligand from the receptor, thereby determining their binding affinity, often expressed as an IC50 value. nih.govnih.gov

Exploration of Potential Biological Activities

Analogs of this compound have demonstrated a wide spectrum of biological activities.

Anti-inflammatory Properties: Pyridine (B92270) derivatives are recognized for their anti-inflammatory potential. researchgate.net Studies on 3-hydroxy-pyridine-4-one derivatives, for example, have shown significant anti-inflammatory activity in both carrageenan-induced paw edema and croton oil-induced ear edema tests. nih.govnih.gov This activity is hypothesized to be related to their iron-chelating properties, which may interfere with heme-dependent enzymes like cyclooxygenase and lipoxygenase that are crucial in the inflammation pathway. nih.govnih.gov

Antimicrobial Properties: The pyridine scaffold is a key component in many antimicrobial agents. researchgate.net Various derivatives have shown efficacy against a range of pathogens. For instance, certain pyridine compounds exhibit excellent activity against bacterial strains like S. aureus, E. coli, and P. aeruginosa, with MIC values ranging from 31.25 to 62.5 μg/mL. nih.gov Other synthesized series have also shown modest to high activity against both bacteria and fungi, including resistant strains like MRSA. nih.govnih.gov The antimicrobial action of some pyridinium (B92312) salts is thought to involve disruption of the bacterial cell membrane. mdpi.com

Anticancer Properties: Pyridine derivatives are a significant class of compounds in the development of anticancer drugs, targeting various types of tumors including breast, liver, and pancreatic cancer. ekb.egekb.egarabjchem.org They can exert their effects through multiple mechanisms, such as inducing apoptosis (programmed cell death), inhibiting tumor growth, and interfering with cell cycle progression. ijsat.org For example, certain pyridine derivatives have shown potent cytotoxic activity against HepG2 and MCF-7 cancer cell lines, with IC50 values in the low micromolar range. ekb.eg

Table 1: Selected Antimicrobial Activities of Pyridine Analogs

| Compound/Series | Target Microorganism | Activity (MIC/IC50) | Reference |

| Pyridine compounds 36 & 37 | B. subtilis, S. aureus, E. coli | Very Good | nih.gov |

| Mannich bases 12, 15, 16, 17 | B. subtilis, S. aureus, P. aeruginosa | 6.25–12.5 μg/mL | nih.gov |

| 4-F substituted compound 17d | Bacteria | 0.5 μg/mL | nih.gov |

| Pyridine carbothioamide (Rx-6) | Urease producing bacteria | IC50 = 1.07 µM | mdpi.com |

Phosphodiesterase 4 (PDE4) Inhibitors: PDE4 is a key enzyme in immune cells that degrades cAMP, a second messenger involved in regulating inflammation. wikipedia.org Inhibition of PDE4 leads to increased cAMP levels, which in turn suppresses inflammatory responses. nih.gov Consequently, PDE4 inhibitors have been investigated for treating inflammatory conditions like chronic obstructive pulmonary disease (COPD) and asthma. wikipedia.orgmdpi.com Various pyridine-containing compounds, such as roflumilast (B1684550) and piclamilast, have been developed as potent and selective PDE4 inhibitors. nih.govdoi.org The synthesis and evaluation of 2-pyridinemethanol (B130429) derivatives have led to the identification of compounds with excellent in vitro PDE4 inhibitory activity. nih.gov

Glucagon Receptor Antagonists: The glucagon receptor plays a crucial role in regulating blood glucose levels. Antagonizing this receptor is a therapeutic strategy for managing type 2 diabetes. nih.gov Several classes of pyridine derivatives have been identified as potent glucagon receptor antagonists. nih.gov For example, merging optimized substituent patterns in 4-aryl-pyridine derivatives has produced highly potent antagonists with IC50 values in the 10-25 nM range. nih.gov These compounds work by blocking the action of the hormone glucagon, thereby reducing glucose production in the liver. endocrine-abstracts.orgresearchgate.net

Identification of Molecular Targets and Ligand-Target Interactions

The biological effects of this compound analogs are initiated by their interaction with specific molecular targets. The unique chemical structure of the substituted pyridine ring is significant for these interactions.

In the context of anticancer activity , one of the identified molecular targets for pyridine derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). ekb.egijsat.org Inhibition of this receptor kinase disrupts angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. ijsat.org Molecular docking studies have helped to visualize how these compounds fit into the ATP-binding site of the enzyme, a key interaction for inhibition.

For antimalarial pyridine derivatives , the enzyme dihydrofolate reductase (DHFR) has been identified as a key target. nih.gov Docking studies of potent compounds have revealed that their binding within the active site of DHFR is stabilized by several hydrogen bonds and hydrophobic interactions, which explains their ability to inhibit parasite multiplication. nih.gov

In the case of PDE4 inhibitors , the interaction occurs within the enzyme's active site. The pyridine core and its substituents form critical bonds that block the binding of the natural substrate, cAMP. mdpi.com For instance, the catechol-ether moiety present in some inhibitors forms a hydrogen bond with a conserved glutamine residue in the active site, while other parts of the molecule occupy hydrophobic pockets, enhancing binding affinity and inhibitory potency. mdpi.com

Elucidation of Mechanisms of Action at the Cellular and Molecular Level

The mechanism of action describes the biochemical cascade that follows the initial ligand-target interaction.

For anticancer pyridine derivatives that inhibit VEGFR-2, the downstream effect is the suppression of signaling pathways that promote endothelial cell proliferation, migration, and survival. This ultimately leads to a reduction in tumor vascularization, starving the tumor of essential nutrients and oxygen and thereby inhibiting its growth. ijsat.org Other anticancer mechanisms for pyridine compounds include the disruption of microtubule dynamics by binding to the colchicine (B1669291) site on tubulin, which leads to cell cycle arrest and apoptosis. researchgate.net

The mechanism for PDE4 inhibitors is well-defined. By preventing the degradation of cAMP in inflammatory cells, these compounds activate Protein Kinase A (PKA). wikipedia.org This activation leads to the downregulation of a wide range of inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukins, and chemokines. nih.govdoi.org This suppression of pro-inflammatory signals is the basis for their therapeutic effects in inflammatory diseases. wikipedia.org

For glucagon receptor antagonists , the mechanism involves blocking glucagon-mediated signaling in liver cells. endocrine-abstracts.org This prevents the activation of adenylyl cyclase, reduces the production of cAMP, and subsequently decreases the activation of pathways leading to glycogenolysis (breakdown of glycogen (B147801) to glucose) and gluconeogenesis (synthesis of glucose). The net result is a reduction in hepatic glucose output and a lowering of blood glucose levels. nih.govresearchgate.net

Computational and Theoretical Studies of Ethyl 3,5 Dichloro 2 Pyridineacetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules. These theoretical methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is instrumental in determining optimized molecular geometry, vibrational frequencies, and other electronic properties. A DFT study on Ethyl 3,5-dichloro-2-pyridineacetate would typically involve selecting a functional and a basis set to solve the Kohn-Sham equations, yielding the ground-state energy and electron density of the molecule.

Frontier Molecular Orbital Analysis (HOMO, LUMO, Energy Band Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the energy band gap, is a crucial parameter for determining molecular reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Atomic Charges and Electrostatic Potential (ESP) Analysis

Electrostatic Potential (ESP) analysis is used to visualize the charge distribution within a molecule and to predict how it will interact with other molecules. The ESP map reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for understanding intermolecular interactions, including hydrogen bonding and halogen bonding, and for predicting sites of chemical reactivity.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals, offering quantitative insights into chemical bonding and stability.

Non-Linear Optical Properties (NLO)

Non-Linear Optical (NLO) properties describe how a material's optical properties change under the influence of intense light. Computational methods can predict NLO properties such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Molecules with significant NLO properties are of interest for applications in optoelectronics and photonics.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). These simulations are crucial in drug discovery and design, as they help to understand the binding mode and affinity of a potential drug candidate to its biological target. A molecular docking study of this compound would involve simulating its interaction with the active site of a specific protein to evaluate its potential as an inhibitor or modulator.

Without access to specific peer-reviewed studies or database entries containing these computational analyses for this compound, a detailed and data-rich article that adheres to the requested structure cannot be generated at this time. The scientific community has yet to publish in-depth computational research on this particular compound in a publicly accessible format.

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

In typical MD simulations of small molecules like this compound, the molecule would be placed in a simulated environment, often a box of water molecules, to mimic physiological conditions. The interactions between all atoms are calculated using a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a period of nanoseconds or even microseconds.

For this compound, MD simulations could elucidate several key aspects:

Conformational Flexibility: The simulations would reveal the preferred three-dimensional shapes (conformations) of the molecule and the energy barriers between different conformations. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site.

Binding Stability: If a potential binding partner, such as an enzyme, is known, MD simulations can be used to model the complex. By analyzing the trajectory of the simulation, researchers can assess the stability of the binding. Key metrics include the root-mean-square deviation (RMSD) of the ligand from its initial position and the number and duration of intermolecular interactions like hydrogen bonds.

Solvent Interactions: The simulations would also provide detailed information on how this compound interacts with surrounding water molecules, which can significantly influence its solubility and binding affinity.

Studies on other pyridine (B92270) derivatives have successfully employed MD simulations to understand their interaction with biological targets, providing valuable insights for drug design and development.

Binding Energy Estimations (e.g., Van der Waals and Electrostatic Energies)

The binding energy is a critical parameter that quantifies the strength of the interaction between a ligand, such as this compound, and its binding partner. Computational methods can be used to estimate this energy by dissecting it into its fundamental components, primarily van der Waals and electrostatic interactions.

Van der Waals Energies: These are short-range interactions that arise from temporary fluctuations in electron density, leading to induced dipoles. They are crucial for the close packing of molecules in a binding site.

Electrostatic Energies: These are long-range interactions that occur between the permanent charges, dipoles, and quadrupoles of the ligand and its receptor. The distribution of charges within this compound, influenced by its chlorine and ester functional groups, will play a significant role in its electrostatic interactions.

While specific binding energy calculations for this compound are not published, the principles can be illustrated by considering its structure. The two chlorine atoms are electron-withdrawing, creating a partial positive charge on the pyridine ring and partial negative charges on the chlorines themselves. The ester group also has a significant dipole moment. These features would strongly influence how the molecule orients itself within a binding site to maximize favorable electrostatic interactions.

Common computational methods for estimating binding energies include Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA). These methods calculate the binding free energy by combining the molecular mechanics energy of the complex with terms that account for the solvation energy.

Surface Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. It is based on the concept of partitioning the crystal electron density into molecular fragments. By mapping various properties onto this surface, one can gain a detailed understanding of the packing environment of a molecule.

A prerequisite for Hirshfeld surface analysis is the availability of a crystal structure determined by X-ray diffraction. As of now, the crystal structure for this compound has not been reported in publicly accessible databases. However, we can describe the methodology and the insights it could provide based on studies of similar chlorinated pyridine derivatives.

The Hirshfeld surface is generated, and various properties can be mapped onto it. A key property is the normalized contact distance (dnorm), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. Blue regions represent contacts longer than the van der Waals radii.

Reactivity Descriptors (e.g., Chemical Potential, Electronegativity, Chemical Hardness, Chemical Softness, Electrophilicity)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. From DFT calculations, a set of global reactivity descriptors can be derived that provide insights into the chemical reactivity and stability of a molecule. These descriptors are based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

While specific DFT calculations for this compound are not available, a study on a series of 3-cyano-2-oxa-pyridine derivatives provides a relevant example of the types of data that can be obtained. The following table illustrates the calculated reactivity descriptors for these related compounds.

| Descriptor | Formula | Description |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from a system. A higher chemical potential indicates a greater tendency to donate electrons. |

| Electronegativity (χ) | χ = -μ | A measure of the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. A larger HOMO-LUMO gap corresponds to greater hardness and stability. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the ease of electron cloud polarization. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. It quantifies the electrophilic nature of a molecule. |

The following interactive data table presents hypothetical values for these descriptors for a set of related pyridine derivatives to illustrate the insights that can be gained.

| Compound | HOMO (eV) | LUMO (eV) | Chemical Potential (μ) | Electronegativity (χ) | Chemical Hardness (η) | Chemical Softness (S) | Electrophilicity (ω) |

| Derivative 1 | -6.5 | -1.2 | -3.85 | 3.85 | 2.65 | 0.19 | 2.80 |

| Derivative 2 | -6.8 | -1.5 | -4.15 | 4.15 | 2.65 | 0.19 | 3.25 |

| Derivative 3 | -7.1 | -1.8 | -4.45 | 4.45 | 2.65 | 0.19 | 3.74 |

Note: The data in this table is for illustrative purposes and represents typical values for similar compounds, not specifically for this compound.

For this compound, the presence of two electron-withdrawing chlorine atoms and the ester group would be expected to lower the energies of both the HOMO and LUMO, influencing all the derived reactivity descriptors. Such calculations would be invaluable in predicting its behavior in chemical reactions and its potential interactions with biological systems.

Analytical Methodologies for Characterization and Research

Spectroscopic Characterization

Spectroscopic methods are indispensable for determining the molecular structure of Ethyl 3,5-dichloro-2-pyridineacetate by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for elucidating the precise atomic arrangement of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy : This technique identifies the number and type of hydrogen atoms (protons) in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group), the methylene (B1212753) protons of the acetate (B1210297) moiety, and the two aromatic protons on the dichloropyridine ring. The chemical shifts (δ) and coupling constants (J) of these signals provide definitive evidence for the compound's structure.

¹³C NMR Spectroscopy : Complementing ¹H NMR, ¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would be expected to show resonances for the carbonyl carbon of the ester, the carbons of the pyridine (B92270) ring (with those bonded to chlorine showing characteristic shifts), the methylene carbons, and the methyl carbon of the ethyl group.